

An In-depth Technical Guide on the Aryl Hydrocarbon Receptor (AHR)

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Compound of Interest

Compound Name: AHR-1911

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the early and foundational research findings on the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in cellular metabolism, immune responses, and toxicology.

Core Concepts

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[1] Initially identified as the receptor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), subsequent research has revealed its involvement in a wide array of physiological and pathophysiological processes.[2][3] AHR is ubiquitously expressed in mammals, with the highest levels found in the liver, lung, thymus, kidney, and placenta.[4]

In its inactive state, AHR resides in a cytosolic complex with chaperone proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[1] Upon binding to a ligand, the AHR complex translocates to the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AHR nuclear translocator (ARNT).[2][5] This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription.[2][5]

Quantitative Data on AHR Ligand Interactions

The binding affinity and activation potential of various ligands for the AHR have been quantified in numerous studies. This data is crucial for understanding the structure-activity relationships of AHR modulators.

Ligand	Species/Cell Line	Assay Type	Parameter	Value	Reference
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)	Human Hepatocyte Lysates	Radioligand Binding	Kd	2.7–4.2 nM	[6]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)	Purified AhR-ARNT complex	Saturation Binding	Kd	39 ± 20 nM	[6]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)	Purified AhR-ARNT complex	Microscale Thermophoresis	Kd	139 ± 99 nM	[6]
Indirubin	Yeast Reporter System	Reporter Assay	EC50	0.2 nM	[7]
Indirubin	Human Hepatoma Cells	Reporter Assay	EC50	100 nM	[7]
Indirubin	MCF-7 Cells	EROD Assay	EC50	1.26 nM	[7]
Equilenin	Human HepG2 Cells	Reporter Assay	EC50	~10 µM	[7]
Tryptamine	In vitro	DRE Binding Assay	EC50	0.2–0.5 mM	[7]
Indole-3-acetic acid (IAA)	In vitro	DRE Binding Assay	EC50	0.2–0.5 mM	[7]

1-Hydroxypyrene (1-HP)	Recombinant AhR-ARNT	Competition Binding Assay	Ki	9.2 μ M	[6]
CH-223191	Recombinant AhR-ARNT	Competition Binding Assay	Ki	12.2 μ M	[6]

Experimental Protocols

A variety of experimental techniques are employed to study the function and regulation of the AHR. Below are detailed methodologies for key assays.

This assay is a highly sensitive method to quantify AHR activation by measuring the expression of a reporter gene (luciferase) under the control of DREs.[\[8\]](#)

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HepG2, MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate.
- Co-transfect the cells with a DRE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. A typical ratio of DRE-reporter to control plasmid is 10:1.[\[8\]](#)

2. Compound Treatment:

- After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).[\[8\]](#)

3. Cell Lysis and Luciferase Measurement:

- After the desired incubation period (typically 4-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[\[8\]](#)

- Measure the firefly luciferase activity using a luminometer.
- Measure the Renilla luciferase activity for normalization.[8]

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like AHR.[9][10]

1. Cell Treatment and Cross-linking:

- Treat cells (e.g., MCF-7) with the ligand of interest (e.g., 10 nM TCDD) for a specific duration (e.g., 45 minutes or 24 hours).[9][10]
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
- Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

- Harvest and lyse the cells to isolate the nuclei.
- Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 bp.[9][10]

3. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with an antibody specific to AHR or a control IgG overnight.
- Add protein A/G beads to pull down the antibody-protein-DNA complexes.
- Wash the beads to remove non-specific binding.

4. DNA Purification and Library Preparation:

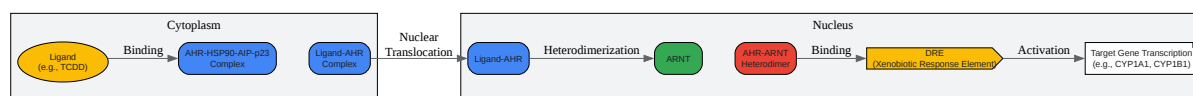
- Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
- Treat with RNase A and proteinase K to remove RNA and protein.
- Purify the DNA using phenol-chloroform extraction or a commercial kit.
- Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, and adapter ligation.

5. Sequencing and Data Analysis:

- Sequence the library on a high-throughput sequencing platform.
- Align the sequence reads to the reference genome.
- Use peak-calling algorithms to identify regions of the genome that are enriched for AHR binding.
- Perform downstream analysis such as motif discovery and gene ontology analysis.

Signaling Pathways and Visualizations

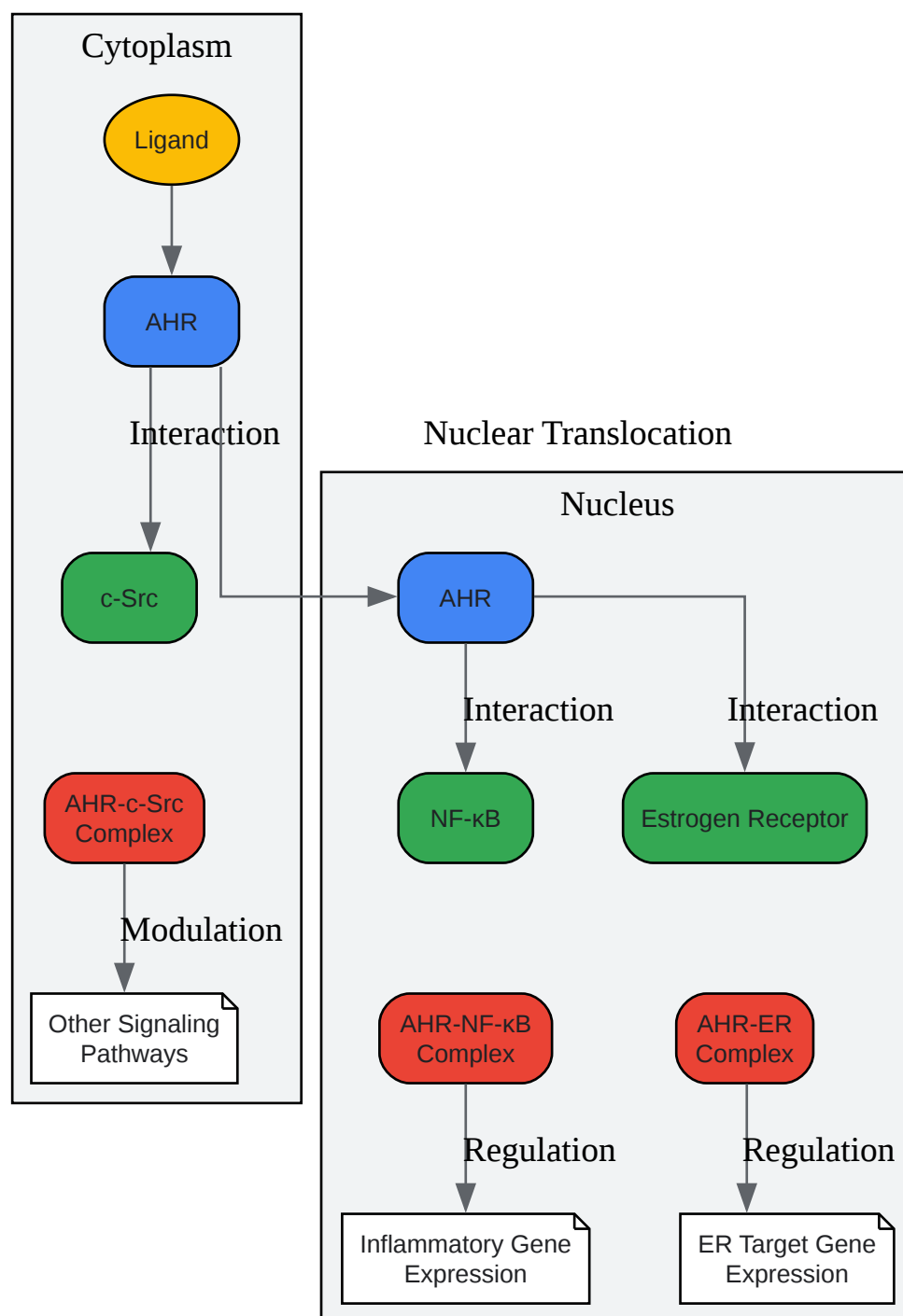
The canonical pathway involves ligand binding, nuclear translocation, heterodimerization with ARNT, and binding to DREs to regulate gene expression.[5][11]



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Caption: Canonical AHR signaling pathway.

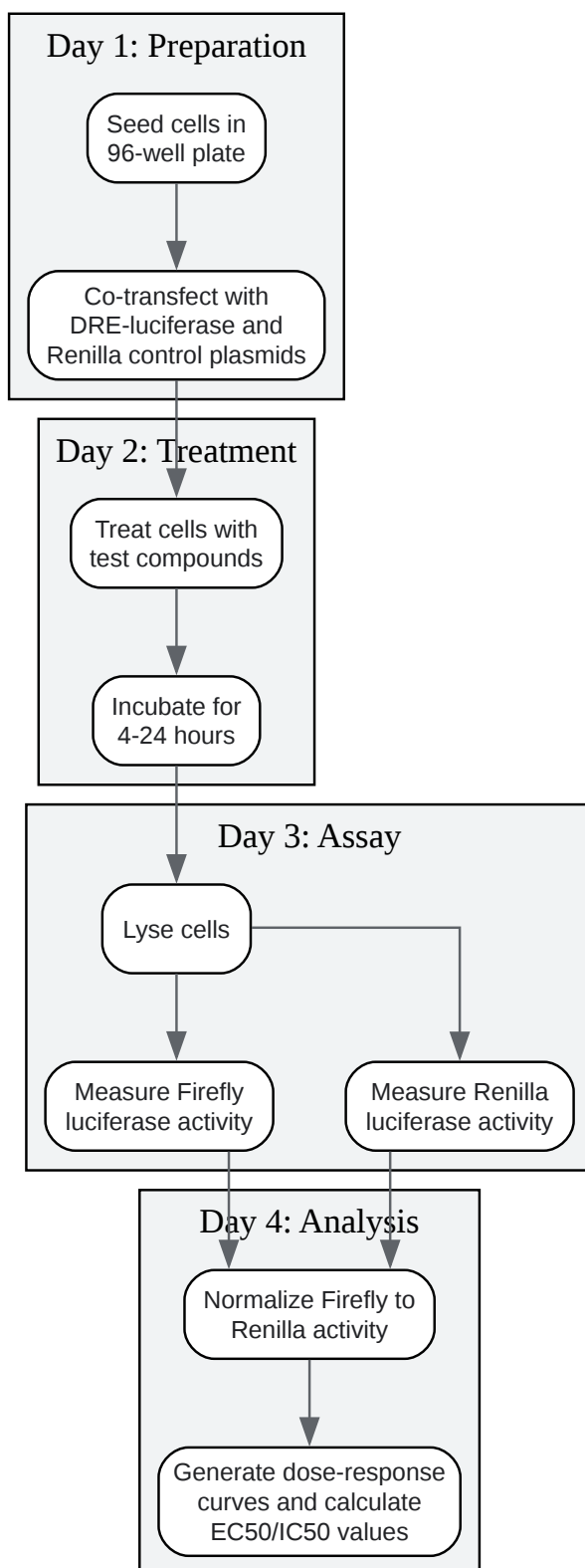
AHR can also signal through mechanisms that are independent of ARNT and DRE binding. These non-canonical pathways involve interactions with other transcription factors and signaling molecules.[11]



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Caption: Overview of non-canonical AHR signaling.

The following diagram illustrates the key steps in performing an AHR luciferase reporter assay.



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Caption: Workflow for an AHR luciferase reporter assay.

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